An In-depth Technical Guide to Methyl 3,5-dinitrobenzoate
An In-depth Technical Guide to Methyl 3,5-dinitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Landscape of Dinitroaromatic Compounds
In the realm of synthetic organic chemistry and drug discovery, dinitroaromatic compounds represent a class of molecules with significant, albeit sometimes challenging, utility. Their unique electronic properties, stemming from the presence of two powerful electron-withdrawing nitro groups, render them valuable as synthetic intermediates, derivatizing agents, and even as scaffolds for biologically active molecules. This guide provides a comprehensive technical overview of Methyl 3,5-dinitrobenzoate, a key member of this family. While the initial subject of this guide was intended to be Methyl 2-methoxy-3,5-dinitrobenzoate, a thorough investigation revealed a lack of a registered CAS number and substantive technical data for this specific derivative. Consequently, this guide has been pivoted to focus on the closely related and well-documented compound, Methyl 3,5-dinitrobenzoate (CAS No. 2702-58-1) , to ensure scientific integrity and provide actionable insights for the research community.
Compound Profile: Methyl 3,5-dinitrobenzoate
Methyl 3,5-dinitrobenzoate is a stable, crystalline solid that serves as a versatile building block in organic synthesis. Its chemical structure, characterized by a benzene ring substituted with a methyl ester and two nitro groups at the meta positions, is depicted below.
| Identifier | Value |
| Chemical Name | Methyl 3,5-dinitrobenzoate |
| CAS Number | 2702-58-1[1] |
| Molecular Formula | C₈H₆N₂O₆[1] |
| Molecular Weight | 226.14 g/mol [1] |
| Appearance | White to light yellow crystalline powder |
| Melting Point | 107-109 °C |
Synthesis of Methyl 3,5-dinitrobenzoate: A Step-by-Step Protocol
The most common and reliable method for the preparation of Methyl 3,5-dinitrobenzoate is through the acid-catalyzed esterification of 3,5-dinitrobenzoic acid. This reaction, often referred to as Fischer esterification, is a cornerstone of organic synthesis.
The Underlying Chemistry: Le Chatelier's Principle in Action
Fischer esterification is a reversible reaction between a carboxylic acid and an alcohol in the presence of a strong acid catalyst. The equilibrium nature of this reaction necessitates strategic choices to drive it towards the product side. In the synthesis of Methyl 3,5-dinitrobenzoate from 3,5-dinitrobenzoic acid and methanol, an excess of methanol is typically used. This serves a dual purpose: it acts as a solvent for the reaction and, more importantly, its high concentration shifts the equilibrium in favor of the methyl ester product, in accordance with Le Chatelier's principle. The strong acid catalyst, usually sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the methanol.
Experimental Workflow
The following protocol is a well-established method for the synthesis of Methyl 3,5-dinitrobenzoate.
Figure 1: A generalized workflow for the synthesis of Methyl 3,5-dinitrobenzoate.
Detailed Laboratory Protocol
Materials:
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3,5-Dinitrobenzoic acid
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Methanol (anhydrous)
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Concentrated Sulfuric Acid
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Sodium Bicarbonate (saturated aqueous solution)
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Distilled water
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Round-bottom flask
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Reflux condenser
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Heating mantle with magnetic stirring
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Büchner funnel and flask
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Filter paper
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Beakers
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pH paper
Procedure:
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Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3,5-dinitrobenzoic acid.
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Addition of Reagents: To the flask, add an excess of anhydrous methanol. While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid. Caution: The addition of sulfuric acid to methanol is exothermic and should be done slowly and with cooling if necessary.
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Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
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Reaction Work-up: Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. As the solution cools, the product, Methyl 3,5-dinitrobenzoate, will begin to precipitate out of the solution.
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Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
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Washing: Wash the crude product on the filter with cold distilled water to remove any remaining acid. A subsequent wash with a saturated sodium bicarbonate solution can be performed to ensure all acidic impurities are neutralized. Finally, wash again with cold distilled water until the filtrate is neutral to pH paper.
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Drying: Dry the crude product thoroughly. This can be done by air drying or in a desiccator.
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Purification (Recrystallization): For higher purity, the crude Methyl 3,5-dinitrobenzoate can be recrystallized from a suitable solvent, such as methanol or ethanol. Dissolve the crude product in a minimum amount of the hot solvent, and then allow it to cool slowly to form crystals. Collect the purified crystals by vacuum filtration.
Spectroscopic Characterization
Confirmation of the structure and purity of the synthesized Methyl 3,5-dinitrobenzoate is crucial. This is typically achieved through a combination of spectroscopic techniques.
| Spectroscopic Technique | Expected Observations |
| ¹H NMR | Aromatic protons will appear as distinct signals in the downfield region (typically δ 8.5-9.5 ppm). The methyl ester protons will appear as a singlet further upfield (around δ 4.0 ppm). |
| ¹³C NMR | The carbonyl carbon of the ester will be observed in the range of δ 160-170 ppm. Aromatic carbons attached to the nitro groups will be significantly deshielded. The methyl carbon of the ester will appear around δ 53 ppm. |
| Infrared (IR) Spectroscopy | Strong absorption bands characteristic of the nitro group (NO₂) will be present at approximately 1530-1550 cm⁻¹ (asymmetric stretch) and 1340-1360 cm⁻¹ (symmetric stretch). A strong carbonyl (C=O) stretch from the ester group will be observed around 1720-1740 cm⁻¹. |
| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of Methyl 3,5-dinitrobenzoate (m/z = 226.14). |
Applications in Research and Development
Methyl 3,5-dinitrobenzoate is not just a simple organic molecule; it is a versatile tool in the hands of a synthetic chemist.
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Derivatizing Agent: Its reactivity makes it an excellent derivatizing agent for alcohols and amines. The resulting dinitrobenzoyl derivatives are often highly crystalline with sharp melting points, which facilitates the identification and purification of the original alcohol or amine.
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Intermediate in Synthesis: It serves as a precursor for the synthesis of other important molecules. For example, the nitro groups can be reduced to amino groups to form Methyl 3,5-diaminobenzoate, a monomer used in the synthesis of specialty polymers.
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Scaffold for Bioactive Molecules: The dinitroaromatic scaffold can be found in some compounds with biological activity. Further functionalization of Methyl 3,5-dinitrobenzoate can lead to the discovery of novel therapeutic agents.
Safety and Handling
As with all dinitroaromatic compounds, Methyl 3,5-dinitrobenzoate should be handled with appropriate safety precautions.
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Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling this compound.
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Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.
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Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
Methyl 3,5-dinitrobenzoate, with its well-defined synthesis and versatile reactivity, is a valuable asset in the field of organic chemistry. This guide has provided a comprehensive overview of its synthesis, characterization, and applications, grounded in the principles of chemical reactivity and laboratory practice. By understanding the nuances of its preparation and handling, researchers can effectively utilize this compound to advance their synthetic and drug discovery endeavors.
References
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Organic Syntheses. 3,5-Dinitrobenzoic acid. [Link]
- Google Patents.
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National Center for Biotechnology Information. 2-Methyl-3,5-dinitrobenzoic acid. [Link]
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National Center for Biotechnology Information. Methyl 2-methyl-3,5-dinitrobenzoate. [Link]
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ResearchGate. (PDF) Methyl 2-methyl-3,5-dinitrobenzoate. [Link]
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US EPA. Benzoic acid, 2-methyl-3,5-dinitro- - Substance Details. [Link]
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SpectraBase. Methyl 3,5-dinitro benzoate. [Link]
